Tissue Transglutaminase 2 (TG2) Inhibition Potency: 8,600-Fold Improvement Over Cystamine
2-Amino-N-(thien-2-ylmethyl)benzamide inhibits human recombinant thioredoxin-mediated TG2 activation with an IC50 of 290 nM [1]. In comparison, cystamine, a known TG2 inhibitor, exhibits an IC50 of approximately 2.5 mM against the same target .
| Evidence Dimension | Inhibitory Potency (IC50) against Tissue Transglutaminase 2 (TG2) |
|---|---|
| Target Compound Data | IC50 = 290 nM |
| Comparator Or Baseline | Cystamine, IC50 = 2,500,000 nM (2.5 mM) |
| Quantified Difference | Approximately 8,600-fold more potent |
| Conditions | Inhibition of human recombinant thioredoxin-mediated TG2 activation expressed in T84 cells, assessed as blockade of 5-biotinamidopentylamine incorporation. |
Why This Matters
This substantial potency differential enables the use of significantly lower compound concentrations in cellular and biochemical TG2 assays, reducing solvent artifacts and improving assay sensitivity for target validation studies.
- [1] BindingDB. BDBM50426064 (CHEMBL2315292). Affinity Data: IC50 290 nM for inhibition of human recombinant thioredoxin-mediated TG2 activation. View Source
